![molecular formula C11H12ClNO2S B12571368 S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate CAS No. 614760-00-8](/img/structure/B12571368.png)
S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate: This compound features a chloroacetamido group attached to a phenyl ring, which is further connected to an ethanethioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate typically involves the following steps:
Formation of 2-Chloroacetamido Group: The initial step involves the reaction of 2-chloroacetyl chloride with aniline to form 2-chloroacetanilide.
Introduction of Ethanethioate Moiety: The next step involves the reaction of 2-chloroacetanilide with ethanethiol in the presence of a base such as sodium hydroxide to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Medicine:
Drug Development: Exploration of its potential as a pharmacophore in drug design.
Industry:
Material Science:
Wirkmechanismus
The mechanism of action of S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamido group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The ethanethioate moiety may also contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- S-{[4-(2-Bromoacetamido)phenyl]methyl} ethanethioate
- S-{[4-(2-Iodoacetamido)phenyl]methyl} ethanethioate
Comparison:
- Uniqueness: The chloroacetamido group in S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate provides unique reactivity compared to its bromo- and iodo- counterparts.
- Reactivity: The chloro derivative is generally less reactive than the bromo and iodo derivatives, making it more suitable for specific applications where controlled reactivity is desired.
Eigenschaften
CAS-Nummer |
614760-00-8 |
|---|---|
Molekularformel |
C11H12ClNO2S |
Molekulargewicht |
257.74 g/mol |
IUPAC-Name |
S-[[4-[(2-chloroacetyl)amino]phenyl]methyl] ethanethioate |
InChI |
InChI=1S/C11H12ClNO2S/c1-8(14)16-7-9-2-4-10(5-3-9)13-11(15)6-12/h2-5H,6-7H2,1H3,(H,13,15) |
InChI-Schlüssel |
JZWSHQKVSNGXQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SCC1=CC=C(C=C1)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene](/img/structure/B12571288.png)
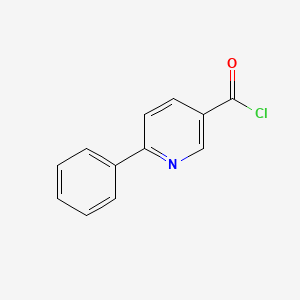
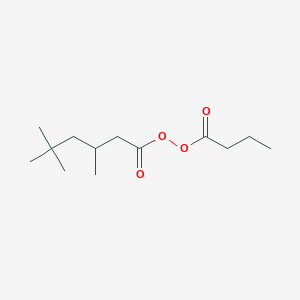
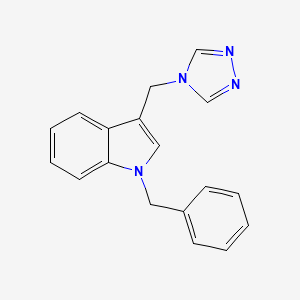
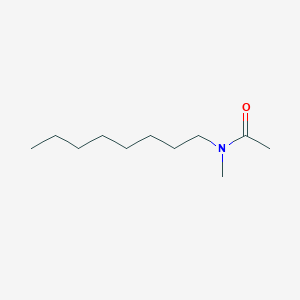

![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B12571332.png)

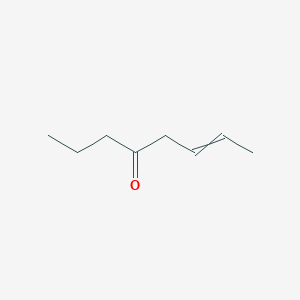
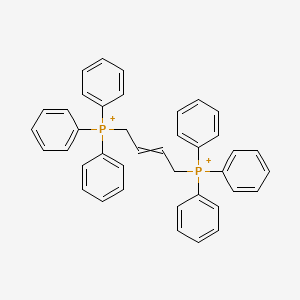

![1,1'-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene}](/img/structure/B12571356.png)
![Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate](/img/structure/B12571362.png)

